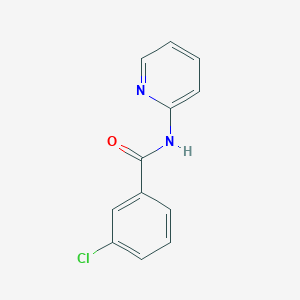

3-chloro-N-(pyridin-2-yl)benzamide

Description

3-Chloro-N-(pyridin-2-yl)benzamide is a benzamide derivative featuring a pyridine ring at the N-position and a chlorine substituent at the meta position of the benzamide moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves amidation reactions between 3-chlorobenzoic acid derivatives and 2-aminopyridine under catalytic or solvent-mediated conditions . Key physicochemical properties include a molecular weight of 244.68 g/mol (C₁₂H₉ClN₂O) and a planar amide group, as evidenced by crystallographic studies of related benzamides .

Properties

IUPAC Name |

3-chloro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAYBXSRQYUJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Amidation: It can participate in amidation reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products may include amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

3-Chloro-N-(pyridin-2-yl)benzamide has been investigated for its potential as a pharmacologically active compound. Its structure suggests possible activity against various biological targets, making it a candidate for drug development in several therapeutic areas:

- Anti-inflammatory Agents : The compound is being studied for its ability to inhibit inflammatory pathways, particularly those involving cytokines like TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases .

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

Biological Studies

The compound is utilized in biological studies to elucidate its interactions with enzymes and receptors. Understanding these interactions can lead to insights into its therapeutic mechanisms and aid in the design of more effective analogs.

Materials Science

Beyond medicinal applications, this compound is explored in materials science for its potential use in developing novel materials. Its unique chemical structure may contribute to properties such as:

- Conductivity : The compound could be incorporated into materials designed for electronic applications.

- Fluorescence : Its structural characteristics may allow it to be used in fluorescent materials, which are important in various imaging techniques.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Inflammation Models : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases .

- Cancer Cell Lines : Experimental data indicated that treatment with this compound led to reduced viability of specific cancer cell lines, supporting its role as a potential anticancer agent .

Mechanism of Action

The precise mechanism of action of 3-chloro-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Activity

- 3-Chloro-N-[5-(3-chloro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide (C4) : Exhibits superior anti-inflammatory activity compared to 2-chloro and 4-chloro analogs, likely due to enhanced electron-withdrawing effects stabilizing intermolecular interactions .

- 4-Nitro-N-[5-(4-nitro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7) : Shows higher activity than nitro-substituted analogs at ortho/meta positions, attributed to improved solubility and resonance effects .

Lipoxygenase Inhibition and Anticancer Potential

- 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) : Demonstrates moderate lipoxygenase inhibition (IC₅₀ = 51 µM) and anticancer activity, outperforming methoxy- and nitro-substituted derivatives (e.g., 4g, IC₅₀ = 19 µM) due to enhanced halogen bonding with the enzyme active site .

Antibiofilm Activity

- 3-Chloro-N-(2-oxo-2H-chromen-3-yl)benzamide (4b) : Displays potent antibiofilm effects compared to hydroxy- and nitro-substituted coumarin derivatives, likely due to synergistic interactions between the benzamide and coumarin moieties .

Structural and Physicochemical Comparisons

Crystal Packing and Halogen Interactions

- 3-Chloro-N-(2-nitrophenyl)benzamide : Features a planar amide group with Cl···Cl interactions (3.943 Å) influencing crystal packing. The meta-chloro substituent reduces steric hindrance, promoting tighter molecular stacking compared to ortho-substituted analogs .

- 3-Chloro-N-(3,5-dichlorophenyl)benzamide : Exhibits higher logP (5.21) and lower solubility than the pyridin-2-yl derivative, attributed to increased hydrophobicity from additional chlorine atoms .

Solubility and Salt Formation

Key Research Findings and Trends

Halogen Substituents : Meta-chloro groups generally enhance target binding through halogen bonding, while ortho-substituents introduce steric hindrance, reducing activity .

Heterocyclic Moieties : Incorporation of thiadiazole or oxadiazole rings improves enzymatic inhibition (e.g., lipoxygenase) but may reduce solubility .

Biological Activity

3-Chloro-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a chloro group at the meta position of the benzamide moiety and a pyridine ring at the nitrogen position. This unique structure influences its solubility, reactivity, and interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that the chloro and pyridine groups enhance their interaction with bacterial enzymes or membranes .

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study highlighted that pyridine-containing benzamides can inhibit lipoxygenase enzymes, which are implicated in cancer progression. In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer), with IC50 values indicating promising potency .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth or microbial metabolism. For example, it has been shown to inhibit lipoxygenase, which plays a role in inflammatory responses and cancer development .

- Receptor Binding : The presence of the chloro and pyridine groups may facilitate binding to certain receptors or proteins, modulating their activity and leading to biological effects such as apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Group | Enhances reactivity and binding affinity to targets |

| Pyridine Ring | Improves solubility and bioavailability |

| Benzamide Backbone | Provides a scaffold for enzyme interaction |

Studies have shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets .

Case Studies

- Anticancer Screening : A series of analogs based on this compound were tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting they could be developed as new anticancer therapies .

- Antimicrobial Testing : In a comparative study, derivatives of this compound were assessed for their antimicrobial efficacy against resistant bacterial strains. The results showed significant inhibition rates, positioning these compounds as potential candidates for antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(pyridin-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amidation of 3-chlorobenzoic acid with 2-aminopyridine using thionyl chloride (SOCl₂) as an activating agent. Key steps include refluxing 3-chlorobenzoic acid with SOCl₂ to form the acyl chloride, followed by coupling with 2-aminopyridine in acetonitrile under basic conditions. Reaction time (2–3 hours) and stoichiometric ratios (1:1) are critical for achieving yields >70%. Impurities from incomplete chlorination can be minimized using Pd/C hydrogenation (for nitro intermediates) or recrystallization .

Q. How can purity and structural integrity of this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>99%). Structural confirmation requires nuclear magnetic resonance (¹H/¹³C NMR) to verify amide bond formation (δ ~8.5 ppm for NH) and chlorine substitution patterns. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 232.04 (M+H⁺) .

Q. What spectroscopic techniques are essential for characterizing halogen-substituted benzamides?

- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups: C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~750 cm⁻¹). X-ray photoelectron spectroscopy (XPS) quantifies chlorine content (binding energy ~200 eV for Cl 2p₃/₂) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) determines bond lengths, angles, and intermolecular interactions. For example, in analogous compounds, Cl···Cl contacts (3.94 Å) and C-H···O hydrogen bonds (2.5–2.8 Å) stabilize crystal packing. Refinement using SHELXL-2014 (R-factor <0.05) ensures accuracy. Thermal displacement parameters (Uiso) must be analyzed to assess disorder .

Q. What methodological approaches evaluate the enzyme inhibitory potential of this compound derivatives?

- Methodological Answer : Kinase inhibition assays (e.g., PI3K/AKT pathway) use fluorescence polarization with ATP-competitive probes (IC₅₀ determination). For bacterial targets (e.g., acps-pptase), radiolabeled substrate assays (³²P incorporation) quantify inhibition. Dose-response curves (1 nM–100 µM) and Lineweaver-Burk plots differentiate competitive vs. non-competitive mechanisms. Cross-validation with molecular docking (AutoDock Vina) identifies binding poses .

Q. How do researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variability in IC₅₀ values may arise from assay conditions (e.g., pH, ionic strength) or cell line heterogeneity. Standardization using reference inhibitors (e.g., staurosporine for kinases) and orthogonal assays (e.g., SPR for binding affinity) improves reproducibility. Meta-analysis of structural analogs (e.g., trifluoromethyl vs. chloro substitutions) clarifies substituent effects on potency .

Q. What computational strategies predict the pharmacokinetic profile of this compound?

- Methodological Answer : ADMET prediction tools (e.g., SwissADME) estimate logP (~2.8), solubility (<10 µM), and CYP450 metabolism. Molecular dynamics simulations (GROMACS) model blood-brain barrier permeability (Papp <5×10⁻⁶ cm/s). In vitro hepatocyte stability assays (mouse/rat/human) validate clearance rates, while Simcyp® simulations extrapolate human pharmacokinetics .

Data Analysis and Troubleshooting

Q. How should crystallographers refine structures with weak halogen-halogen interactions?

- Methodological Answer : Weak Cl···Cl interactions (3.4–4.0 Å) require high-resolution data (θ >25°). Density functional theory (DFT) calculations (e.g., Gaussian09) optimize geometry and electron density maps. Mercury software visualizes Hirshfeld surfaces to quantify interaction contributions. Discrepancies between experimental and theoretical bond lengths (>0.05 Å) indicate refinement errors .

Q. Why do polymorphic forms of benzamide derivatives exhibit divergent bioactivity?

- Methodological Answer : Polymorphs (e.g., Form IA vs. IB) differ in hydrogen-bonding networks (C=O···H-N vs. C-H···O), altering solubility and bioavailability. Differential scanning calorimetry (DSC) identifies melting points (ΔT >5°C), while PXRD distinguishes lattice parameters. Bioactivity comparisons require dissolution rate testing (USP apparatus) and cell-based assays under controlled polymorphic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.